- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-onesTetrahedron: Asymmetry, 2011, 22(4), 413-438,
Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)
(4R)-4-フェニル-1,3-オキサゾリジン-2-オンは、キラル補助剤として有機合成化学において重要な化合物です。この化合物は、不斉反応における立体選択性の制御に優れており、特にエナンチオ選択的アルドール反応やアルキル化反応において高い効率を発揮します。その剛直なオキサゾリジノン骨格とフェニル基の立体障害により、基質の立体配座を固定化できる点が特徴です。また、比較的穏やかな条件で導入・脱離が可能なため、多段階合成プロセスへの適用性に優れています。光学活性医薬品中間体の合成など、精密有機合成の分野で広く利用されています。

90319-52-1 structure
商品名:(4R)-4-phenyl-1,3-oxazolidin-2-one
(4R)-4-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (R)-4-Phenyloxazolidin-2-one
- (R)-PH-OXAZOLIDINONE
- (R)-(-)-4-Phenyl-2-o
- -4-PHENYL-2-OXAZOLIDINONE
- (4R)-PHENYL-2-OXAZOLIDINONE
- (R)-4-PHENYL-2-OXAZOLIDINONE
- (R)-4-Phenyl-1-Oxazolidinone
- 4-(R)-2- phenyloxazolidinone
- R-(-)-4-Phenyl-2-oxazolidinone
- R)-(?)-4-Phenyl-2-oxazolidinone
- (R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-1,3-oxazolidin-2-one
- R)-(-)-4-Phenyl-2-oxazolidinone
- R)-(−)-4-Phenyl-2-oxazolidinone
- R-4-BENZYL-2-OXAZOLIDINONE
- R-4-PHENYL-2-OXAZOLIDINONE
- (R)-phenyl-2-oxazolidinone
- 2-Oxazolidinone,4-phenyl-, (R)-
- (-)-4-Phenyl-2-oxazolidinone
- (4R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-2-oxazolidinone
- (R)-4-Phenyl-1,3-oxazolidin-2-one
- (R)-Phenyloxazolidinone
- 4(R)-Phenyl-2-oxazolidinone
- 2-Oxazolidinone, 4-phenyl-, (4R)-
- (R)-(-)-4-phenyloxazolidin-2-one
- (R)-4-PHENYL-OXAZOLIDIN-2-ONE
- (4R)-4-phenyloxazolidin-2-one
- PubChem6077
- KSC131O9D
- 4alpha-Phenyloxazolidin-2-one
- 4-(R)-Phenyloxazolidin-2-one
- QDMNNMIOWVJVLY-QMMMGPOBSA-N
- EBD40773
- RW1870
- AN
- (4R)-4-Phenyl-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
- Q-200026
- SCHEMBL445133
- P1307
- 4-Phenyl-2-oxazolidinone, (4R)-
- CS-W017924
- 86217-38-1
- (S)-(+)-4-Phenyl-2-Oxazolidone
- AC-26759
- MFCD00192393
- EN300-268400
- SS-3215
- D5L96WN6JQ
- DTXSID50352627
- 90319-52-1
- (R)-(-)-4-phenyl-oxazolidin-2-one
- AKOS006341989
- NS00124623
- J-502467
- AKOS015840451
- (4R)-4-phenyl-1,3-oxazolan-2-one
-
- MDL: MFCD00192393
- インチ: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
- InChIKey: QDMNNMIOWVJVLY-QMMMGPOBSA-N
- ほほえんだ: O=C1OC[C@@H](C2C=CC=CC=2)N1
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063329
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 38.3
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.2021 (rough estimate)
- ゆうかいてん: 131.0 to 133.0 deg-C
- ふってん: 407°C at 760 mmHg
- フラッシュポイント: 200 oC
- 屈折率: -72 ° (C=1, AcOEt)
- あんていせい: N/A
- PSA: 38.33000
- LogP: 1.79630
- 光学活性: [α]25/D −48°, c = 2 in chloroform
- ひせんこうど: -49.5 º (c=2, CHCl3)
- ようかいせい: 未確定
(4R)-4-phenyl-1,3-oxazolidin-2-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 12-36
- セキュリティの説明: S22-S24/25
- 福カードFコード:3-10
-
危険物標識:
- リスク用語:R12
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
(4R)-4-phenyl-1,3-oxazolidin-2-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(4R)-4-phenyl-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659451-5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98%(HPLC) | 5g |
¥ 35.3 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011684-5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98% | 5g |
¥27 | 2024-05-21 | |
abcr | AB140732-25 g |
(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; . |
90319-52-1 | 99% | 25 g |
€89.40 | 2023-07-20 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659435-100g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98%(HPLC) | 100g |
¥ 247.1 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54870-100g |
(R)-4-Phenyloxazolidin-2-one |
90319-52-1 | 100g |
¥166.0 | 2021-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27171-5g |
(R)-(-)-4-Phenyl-2-oxazolidinone, 98% |
90319-52-1 | 98% | 5g |
¥6184.00 | 2023-03-19 | |
Enamine | EN300-268400-0.5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 0.5g |
$21.0 | 2023-02-28 | |
Enamine | EN300-268400-2.5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 2.5g |
$27.0 | 2023-02-28 | |
Enamine | EN300-268400-100.0g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 100.0g |
$87.0 | 2023-02-28 | |
Ambeed | A155508-10g |
(R)-4-Phenyloxazolidin-2-one |
90319-52-1 | 97% | 10g |
$8.0 | 2025-02-20 |
(4R)-4-phenyl-1,3-oxazolidin-2-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ; 5 h, 110 °C
リファレンス
- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-onesOrganic & Biomolecular Chemistry, 2005, 3(6), 967-969,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones2008, , ,,
合成方法 4
はんのうじょうけん
1.1 Reagents: Selenium Solvents: Acetonitrile ; 15 min, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
リファレンス
- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanolsTetrahedron, 2007, 63(50), 12419-12423,
合成方法 5
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium iodide , Palladium diiodide Solvents: Methanol
リファレンス
- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanolsOrganic Letters, 2000, 2(5), 625-627,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Nickel acetate , (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
リファレンス
- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of EnantioselectivityACS Catalysis, 2020, 10(19), 11153-11161,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Chlorodiphenylphosphine Solvents: Acetonitrile ; 15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
リファレンス
- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and LimitationsJournal of Organic Chemistry, 2010, 75(9), 3037-3046,
合成方法 8
はんのうじょうけん
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
リファレンス
- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-onesJournal of Organic Chemistry, 2000, 65(15), 4759-4761,
合成方法 9
はんのうじょうけん
リファレンス
- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones2009, , 71(2),,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene
リファレンス
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
リファレンス
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
合成方法 12
はんのうじょうけん
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
リファレンス
- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenationTetrahedron Letters, 2016, 57(6), 658-662,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ; 15 h, 20 atm, 100 °C
リファレンス
- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-onesJournal of Organic Chemistry, 2003, 68(2), 601-604,
合成方法 14
はんのうじょうけん
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ; 60 min, 150 °C; 2 min, 150 °C → 50 °C
リファレンス
- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiationSynlett, 2012, 23(19), 2835-2839,
合成方法 15
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-onesTetrahedron: Asymmetry, 2011, 22(4), 439-463,
合成方法 16
はんのうじょうけん
1.1 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile
リファレンス
- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanesJournal of the Chemical Society, 1993, (1), 5-6,
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reactionJournal of the Chemical Society, 1998, (11), 1753-1754,
(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials
- (R)-4-Phenyloxazolidine-2-thione
- Ethyl 1H-imidazole-1-carboxylate
- (2R)-2-amino-2-phenylethanol
- Cbz-(R)-Phenylglycinol
- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-
- 4-phenyl-1,3-oxazol-2(3H)-one
(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products
(4R)-4-phenyl-1,3-oxazolidin-2-one サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90319-52-1)(R)-4-苯基-2-唑烷酮
注文番号:LE2472691
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
(4R)-4-phenyl-1,3-oxazolidin-2-one 関連文献
-
Zhen-Biao Luo,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2020 18 2054
-
Jeffrey Y. W. Mak,Craig M. Williams Nat. Prod. Rep. 2012 29 440
-
Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670
-
Jaya Prakash Das,Ilan Marek Chem. Commun. 2011 47 4593
-
5. Reaction mechanisms: pericyclic reactionsEdyta M. Greer,Christopher V. Cosgriff Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2012 108 251
90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one) 関連製品
- 99395-88-7((4S)-4-phenyloxazolidin-2-one)
- 117049-14-6((S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate)
- 2152-34-3(Pemoline)
- 3182-95-4(L-(-)-Phenylalaninol)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 102089-74-7(tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate)
- 90719-32-7((S)-4-Benzyl-2-oxazolidone)
- 76-83-5((chlorodiphenylmethyl)benzene)
- 7480-32-2(4-Phenyloxazolidin-2-one)
- 101053-01-4(pemoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

清らかである:99%
はかる:1kg
価格 ($):166.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ